1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride
Overview
Description
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a cyclopropane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-{Bicyclo[410]heptan-1-yl}ethan-1-amine hydrochloride typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[41The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved . The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different ring fusion pattern, leading to distinct chemical properties and reactivities.
The uniqueness of this compound lies in its specific ring structure and the presence of the ethan-1-amine group, which imparts unique chemical and biological properties .
Biological Activity
Overview
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride, with the molecular formula C9H18ClN, is a bicyclic compound known for its unique structural properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.
Chemical Structure
The compound features a bicyclic structure consisting of a seven-membered ring fused to a cyclopropane ring, which contributes to its unique chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H18ClN |
Molecular Weight | 175.7 g/mol |
IUPAC Name | 1-(1-bicyclo[4.1.0]heptanyl)ethanamine; hydrochloride |
InChI Key | BTIRLQCKSDHPDL-UHFFFAOYSA-N |
Appearance | White powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to various physiological effects, including modulation of neurotransmitter systems.
Key Mechanisms:
- Receptor Interaction : The compound may act on neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It could inhibit or activate specific enzymes, affecting metabolic processes.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) activity, which may be useful in developing treatments for neurological disorders.
- Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, warranting further investigation into its pain-relieving capabilities.
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuropharmacology Study : A study investigated the effects of the compound on rodent models, demonstrating significant alterations in behavior indicative of CNS activity.
- Enzyme Inhibition Assay : Research showed that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its observed pharmacological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other bicyclic amines.
Compound | Structure Type | Notable Biological Activity |
---|---|---|
This compound | Bicyclic Amine | CNS activity, analgesic potential |
Bicyclo[2.2.2]octane derivatives | Bicyclic Amine | Antimicrobial properties |
Bicyclo[3.3.0]octane derivatives | Bicyclic Amine | Antidepressant effects |
Properties
IUPAC Name |
1-(1-bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7(10)9-5-3-2-4-8(9)6-9;/h7-8H,2-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIRLQCKSDHPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCCC1C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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